molecular formula C17H16N2O6S B300666 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Cat. No. B300666
M. Wt: 376.4 g/mol
InChI Key: NFYPHYBINGOEMN-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate within mitochondria, where it can scavenge free radicals and protect against oxidative stress.

Mechanism of Action

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid works by selectively accumulating within mitochondria, where it can scavenge free radicals and protect against oxidative stress. It does this by donating electrons to the electron transport chain, which reduces the production of reactive oxygen species (ROS) and improves mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling.
Biochemical and Physiological Effects:
4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It improves mitochondrial function by reducing oxidative stress and increasing ATP production. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to improve insulin sensitivity and reduce oxidative stress in adipose tissue.

Advantages and Limitations for Lab Experiments

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has several advantages for use in lab experiments. It is a mitochondria-targeted antioxidant, which allows for selective accumulation within mitochondria and protection against oxidative stress. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid is also stable and has a long half-life, which allows for sustained protection against oxidative stress. However, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has some limitations. It can be expensive and difficult to synthesize, and its efficacy may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. One area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of cardiovascular diseases such as heart failure and myocardial infarction. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid may have potential applications in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to explore these potential therapeutic applications of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Synthesis Methods

The synthesis of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid involves a multi-step process that begins with the preparation of 4-benzoic acid. The benzoic acid is then reacted with ethyl chloroformate to form ethyl benzoate, which is subsequently reacted with morpholine to form 2-(morpholin-4-yl)ethyl benzoate. The intermediate product is then reacted with thioacetic acid to form 2-(morpholin-4-yl)-2-oxoethyl benzoate, which is further reacted with chlorodimethylsulfonium chloride to form 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate. Finally, the desired product, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, is obtained by reacting 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate with 4-[(Z)-{3-[(2,3,5,6-tetramethyl-1,4-benzoquinone)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

Scientific Research Applications

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in Parkinson's disease, Alzheimer's disease, and multiple sclerosis by reducing oxidative stress and improving mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

Product Name

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H16N2O6S/c20-14(18-5-7-25-8-6-18)10-19-15(21)13(26-17(19)24)9-11-1-3-12(4-2-11)16(22)23/h1-4,9H,5-8,10H2,(H,22,23)/b13-9-

InChI Key

NFYPHYBINGOEMN-LCYFTJDESA-N

Isomeric SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.